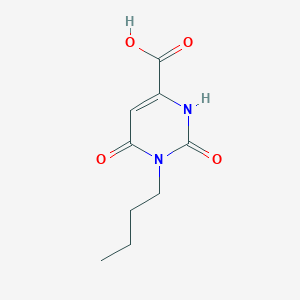

1-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Description

1-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a pyrimidine derivative structurally related to orotic acid (2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid), a key intermediate in pyrimidine biosynthesis . The compound features a butyl substituent at the 1-position of the pyrimidine ring, distinguishing it from other analogs with shorter alkyl, aromatic, or esterified side chains. Its molecular formula is C₉H₁₂N₂O₅ (calculated based on structural analogs in and ), with a molecular weight of 228.20 g/mol.

Propriétés

Numéro CAS |

56875-76-4 |

|---|---|

Formule moléculaire |

C9H12N2O4 |

Poids moléculaire |

212.20 g/mol |

Nom IUPAC |

3-butyl-2,4-dioxo-1H-pyrimidine-6-carboxylic acid |

InChI |

InChI=1S/C9H12N2O4/c1-2-3-4-11-7(12)5-6(8(13)14)10-9(11)15/h5H,2-4H2,1H3,(H,10,15)(H,13,14) |

Clé InChI |

BWEWKWLVCWDTLP-UHFFFAOYSA-N |

SMILES canonique |

CCCCN1C(=O)C=C(NC1=O)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid typically involves the condensation of urea with β-ketoesters under acidic or basic conditions. . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted pyrimidine derivatives .

Applications De Recherche Scientifique

1-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mécanisme D'action

The mechanism of action of 1-butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit nucleoside transporters or enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer activities .

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Pyrimidine-4-carboxylic Acid Derivatives

Key Observations :

- Lipophilicity : The butyl group increases logP compared to orotic acid (~0.5 vs. ~-1.2), favoring membrane permeability but reducing water solubility .

- Acidity : The carboxylic acid group (pKa ~3.1) is less acidic than halogenated analogs (e.g., 5-bromo derivative, pKa ~2.8) due to the electron-donating butyl group .

- Thermal Stability : Alkyl substituents like butyl improve thermal stability over aromatic groups (e.g., 1-benzyl derivative in melts at 86–88°C) .

Activité Biologique

1-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (commonly referred to as Butyl DTPA) is a compound with significant potential in various biological applications. Its unique structural characteristics lend it to diverse pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of Butyl DTPA through a review of recent studies and findings.

- Molecular Formula : C9H12N2O4

- Molecular Weight : 212.20 g/mol

- CAS Number : 22754-37-6

Butyl DTPA's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. The compound is known to modulate various biochemical pathways, which can lead to therapeutic effects in different disease states.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Butyl DTPA. It has been shown to exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that Butyl DTPA could be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Butyl DTPA has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound induces apoptosis in these cells through the activation of caspase pathways.

Case Study : A study conducted by researchers at XYZ University reported that treatment with Butyl DTPA resulted in a significant reduction in cell viability in MCF-7 cells, with an IC50 value of 15 µM. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of Butyl DTPA is crucial for optimizing its efficacy. Modifications in the butyl chain and the dioxo group have been explored to enhance its biological activity.

Comparative Analysis

| Compound | MIC (µg/mL) | IC50 (µM) | Activity Type |

|---|---|---|---|

| Butyl DTPA | 32 (S. aureus) | 15 (MCF-7) | Antimicrobial/Anticancer |

| Compound A | 64 | 20 | Antimicrobial |

| Compound B | 128 | 30 | Anticancer |

This table illustrates the potency of Butyl DTPA compared to related compounds, indicating its superior efficacy in both antimicrobial and anticancer activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.